molecular formula C11H17N3O3S B14493939 Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- CAS No. 63379-13-5

Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-

Cat. No.: B14493939
CAS No.: 63379-13-5
M. Wt: 271.34 g/mol
InChI Key: MKWCWIMDAWIYIC-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including nitration, reduction, and sulfonation, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-: Similar structure with a methyl group on the phenyl ring.

    Methanesulfonamide, N-[2-[ethyl(4-nitrophenyl)amino]ethyl]-: Contains a nitro group instead of a nitroso group.

    Methanesulfonamide, N-[2-[ethyl(4-aminophenyl)amino]ethyl]-: Contains an amino group instead of a nitroso group.

Uniqueness

Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. The combination of the methanesulfonamide and nitrosophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63379-13-5

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-[2-(N-ethyl-4-nitrosoanilino)ethyl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-3-14(9-8-12-18(2,16)17)11-6-4-10(13-15)5-7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

MKWCWIMDAWIYIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC=C(C=C1)N=O

Origin of Product

United States

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